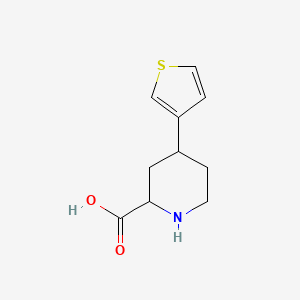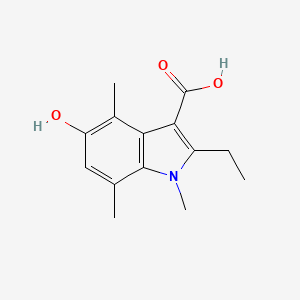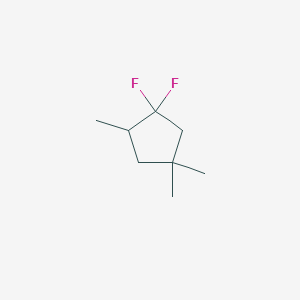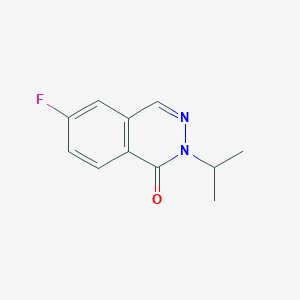![molecular formula C13H24O2 B13221251 [8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol](/img/structure/B13221251.png)
[8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol: is a chemical compound with a unique spirocyclic structure. This compound is characterized by its spiro[4.5]decan-2-yl core, which is substituted with a propan-2-yl group and a methanol group. The presence of the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [8-(Propan-2-yl)-1-oxaspiro[4One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate . This intermediate is then subjected to further reactions to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, can be incorporated into the industrial production process.
化学反応の分析
Types of Reactions
[8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The propan-2-yl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, [8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of spirocyclic compounds with biological macromolecules. Its structural features allow it to interact with proteins and nucleic acids in unique ways.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may impart specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities.
作用機序
The mechanism of action of [8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding pockets of proteins and enzymes, modulating their activity. The methanol group can form hydrogen bonds with amino acid residues, enhancing its binding affinity. Additionally, the propan-2-yl group can interact with hydrophobic regions of the target molecules, further stabilizing the compound-target complex.
類似化合物との比較
Similar Compounds
- {1,4-dioxaspiro[4.5]decan-2-yl}methanamine
- N-(4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)-2-(4-methylphenoxy)acetamide
- Spiro[5.5]undecane derivatives
Uniqueness
Compared to similar compounds, [8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol is unique due to the presence of the propan-2-yl group and the methanol group. These substituents impart specific chemical and physical properties that can influence its reactivity and interactions with other molecules. The spirocyclic structure also contributes to its uniqueness, providing a rigid and well-defined framework that can be exploited in various applications.
特性
分子式 |
C13H24O2 |
|---|---|
分子量 |
212.33 g/mol |
IUPAC名 |
(8-propan-2-yl-1-oxaspiro[4.5]decan-2-yl)methanol |
InChI |
InChI=1S/C13H24O2/c1-10(2)11-3-6-13(7-4-11)8-5-12(9-14)15-13/h10-12,14H,3-9H2,1-2H3 |
InChIキー |
LECALYFOQSRBLZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCC2(CC1)CCC(O2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-carbonitrile](/img/structure/B13221170.png)

![1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B13221180.png)
![[(1-Methylcyclopentyl)methyl]hydrazine](/img/structure/B13221181.png)




![2-{[(2,6-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13221206.png)





